molecular formula C16H10BrNO3 B2845961 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926221-54-7

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B2845961
CAS No.: 926221-54-7
M. Wt: 344.164
InChI Key: OQGPWKLAZNTGCO-UHFFFAOYSA-N
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Description

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline core with a furan moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Vinylation: The brominated quinoline is subjected to a Heck reaction with furan-2-yl ethylene to introduce the furan moiety at the 2-position.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields.

Types of Reactions:

    Oxidation: The furan moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The quinoline core can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential anti-cancer and anti-microbial properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The furan moiety can also interact with various enzymes, inhibiting their activity. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological macromolecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    2-(furan-2-yl)-4-phenoxy-quinoline: Similar structure but with a phenoxy group instead of a carboxylic acid.

    6-bromoquinoline-4-carboxylic acid: Lacks the furan moiety.

    2-(furan-2-yl)quinoline-4-carboxylic acid: Lacks the bromine atom.

Properties

IUPAC Name

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGPWKLAZNTGCO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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